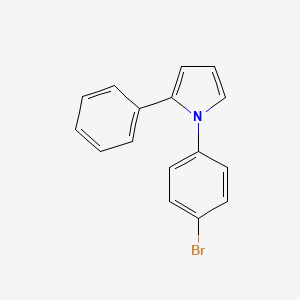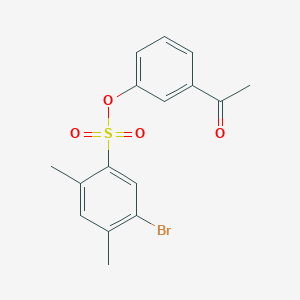
3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetyl group, a bromine atom, and a sulfonate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) . The sulfonate group is often introduced through sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of new aryl derivatives.
Oxidation: Formation of 3-carboxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate.
Reduction: Formation of 3-hydroxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate.
Coupling: Formation of biaryl compounds.
科学研究应用
3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
相似化合物的比较
Similar Compounds
- 3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- 3-Acetylphenyl 5-chloro-2,4-dimethylbenzene-1-sulfonate
- 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-carboxylate
Uniqueness
3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a sulfonate group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3-acetylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4S/c1-10-7-11(2)16(9-15(10)17)22(19,20)21-14-6-4-5-13(8-14)12(3)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHSAGPPMJHPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
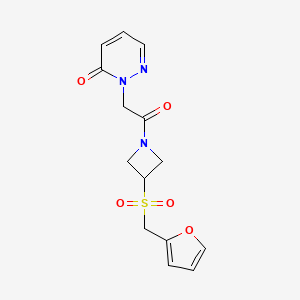
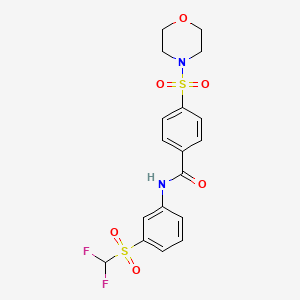
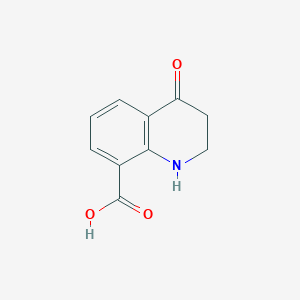
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
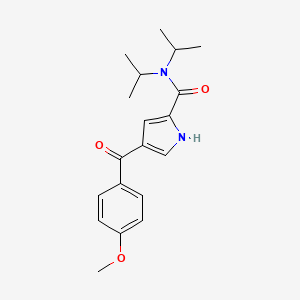
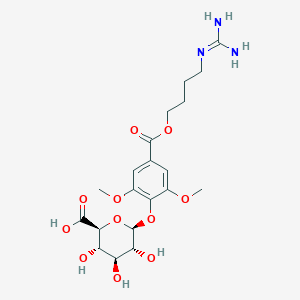
![N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2464086.png)

![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)
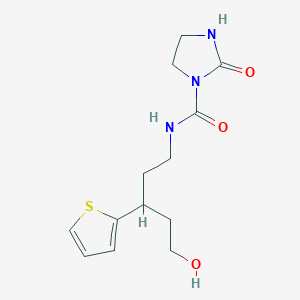
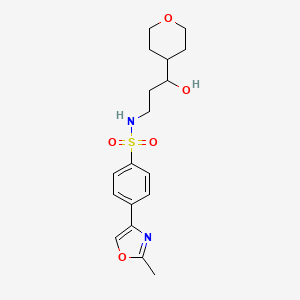
![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
